N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Chlorination and Methylation: Introduction of the chloro and methyl groups can be done using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 2-phenylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Reduced forms of the compound, potentially altering the carboxamide group.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-methylbenzothiophene.
Carboxamide Derivatives: Compounds like N-phenylbenzamide and N-(2-chlorophenyl)benzamide.
Uniqueness
N-([1,1'-Biphenyl]-2-yl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and carboxamide groups, along with the benzothiophene core, gives it distinct properties compared to other similar compounds.
Properties
CAS No. |
332381-25-6 |
---|---|
Molecular Formula |
C22H16ClNOS |
Molecular Weight |
377.9g/mol |
IUPAC Name |
3-chloro-6-methyl-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H16ClNOS/c1-14-11-12-17-19(13-14)26-21(20(17)23)22(25)24-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25) |
InChI Key |
ROPFONRROIAMKS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.